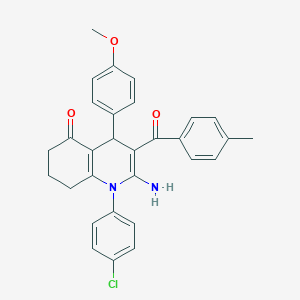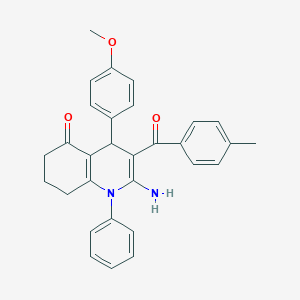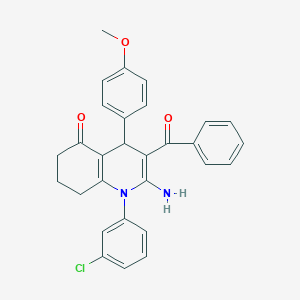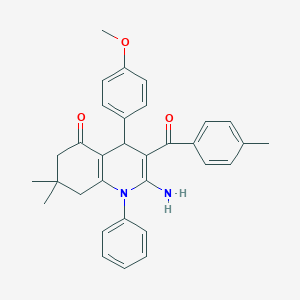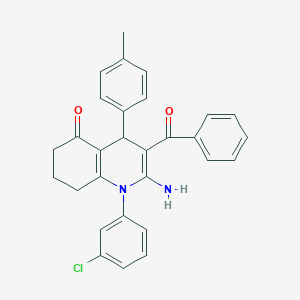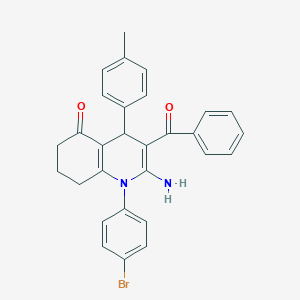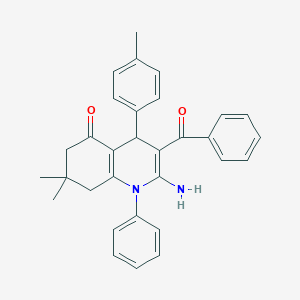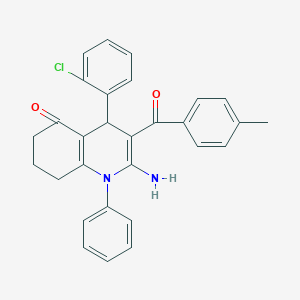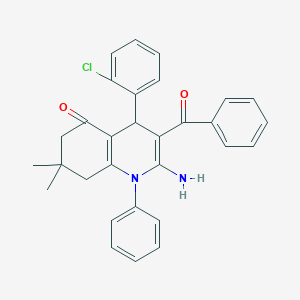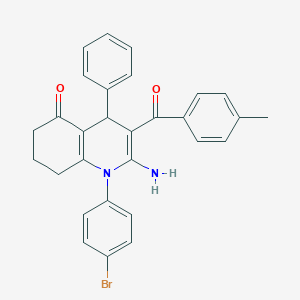![molecular formula C34H38N4O8 B304413 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304413.png)
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of multiple functional groups, including dimethoxyphenyl, ethylamino, and pyrrolidinedione moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts may be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be used to ensure consistent production quality .
化学反应分析
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in certain industrial processes .
作用机制
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert its effects .
相似化合物的比较
Similar Compounds
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile: Shares a similar structure but with a nitrile group instead of the pyrrolidinedione moiety.
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanoic acid: Contains a carboxylic acid group instead of the pyrrolidinedione moiety.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure with an acetyl group.
Uniqueness
The uniqueness of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C34H38N4O8 |
|---|---|
分子量 |
630.7 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C34H38N4O8/c1-43-27-11-5-21(17-29(27)45-3)13-15-35-25-19-31(39)37(33(25)41)23-7-9-24(10-8-23)38-32(40)20-26(34(38)42)36-16-14-22-6-12-28(44-2)30(18-22)46-4/h5-12,17-18,25-26,35-36H,13-16,19-20H2,1-4H3 |
InChI 键 |
MRAUUQSGJNBZQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCCC5=CC(=C(C=C5)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCCC5=CC(=C(C=C5)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



